4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of "4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide" involves multiple steps, starting from basic building blocks to form the final compound. A study by Gangapuram and Redda (2009) detailed the synthesis of similar substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides showcasing a method that could be adapted for our compound of interest. The process includes the reduction of corresponding substituted N-(benzoylimino) derivatives in ethanol using sodium borohydride (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of derivatives similar to our compound of interest has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, offering insights into the arrangement of atoms and functional groups. The study by Khalid et al. (2016) on N-substituted derivatives of similar compounds provides an example of how structural elucidation is conducted for these complex molecules (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving "4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide" and its derivatives include interactions with various reagents to modify the molecule or study its reactivity. For instance, Saeed et al. (2020) described the synthesis and characterization of antipyrine derivatives, which share structural similarities, providing insight into potential reactions (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in various environments. The crystal structure and physical characteristics provide essential data for the compound's application in further studies.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are fundamental for comprehending the compound's utility in research and potential applications. Studies on similar compounds, such as those by Chohan and Shad (2011), offer insights into the sulfonamide-derived compounds' reactivity and interactions (Chohan & Shad, 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and spectral analysis of compounds bearing the 1,3,4-oxadiazole moiety, highlighting their biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which were then screened for antibacterial activity, showing moderate to significant effects against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Biological Evaluation
Compounds with the 1,3,4-oxadiazole structure have been evaluated for various biological activities. For example, another study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were tested for butyrylcholinesterase inhibition and exhibited potential for molecular docking studies, suggesting their utility in understanding ligand-binding affinities within biological systems (Khalid et al., 2016).
Anticancer Potential
The anticancer evaluation of similar structures has also been conducted, with compounds showing moderate to excellent activity against various cancer cell lines, indicating the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Electrophysiological Activity
In the realm of cardiac health, compounds related to 4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized to explore their electrophysiological activities, particularly as class III agents, which could contribute to the development of treatments for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antitubercular Agents
The antimicrobial and antitubercular activities of 1,3,4-oxadiazole derivatives have been investigated, with some compounds exhibiting significant activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Suresh Kumar et al., 2013).
properties
IUPAC Name |
4-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGYFFKWURVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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